Fuc(a1-2)Gal(b1-4)Glc

Description

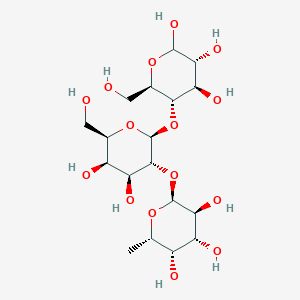

Structure

3D Structure

Properties

Molecular Formula |

C18H32O15 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O15/c1-4-7(21)9(23)13(27)17(29-4)33-15-10(24)8(22)5(2-19)31-18(15)32-14-6(3-20)30-16(28)12(26)11(14)25/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10-,11+,12+,13-,14+,15+,16?,17-,18-/m0/s1 |

InChI Key |

SNFSYLYCDAVZGP-OLAZETNGSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |

Origin of Product |

United States |

Structural Characterization and Chemical Biology of Fuc A1 2 Gal B1 4 Glc

Elucidation of Fuc(α1-2)Gal(β1-4)Glc Trisaccharide Linkages and Monosaccharide Components

Fuc(α1-2)Gal(β1-4)Glc is composed of three monosaccharide units: L-fucose, D-galactose, and D-glucose. wikipedia.org The specific arrangement and linkages between these units define its structure and, consequently, its biological activity. The IUPAC name for this compound is α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose. bf3r.de

The structural elucidation of 2'-FL relies on a combination of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is a cornerstone for determining the connectivity and stereochemistry of the glycosidic bonds. europa.eunih.gov Two-dimensional NMR experiments, such as COSY, TOCSY, and HMBC, provide through-bond and through-space correlations that definitively establish the α(1-2) linkage between fucose and galactose, and the β(1-4) linkage between galactose and glucose. food.gov.uk Mass spectrometry (MS) complements NMR data by confirming the molecular weight and fragmentation patterns consistent with the trisaccharide structure. nih.govelicityl-oligotech.com

Table 1: Monosaccharide Components and Linkages of Fuc(α1-2)Gal(β1-4)Glc

| Monosaccharide | Linkage to Adjacent Sugar |

| L-Fucose | α(1-2) to D-Galactose |

| D-Galactose | β(1-4) to D-Glucose |

| D-Glucose | Reducing end |

This table provides a summary of the monosaccharide units and their glycosidic linkages in 2'-Fucosyllactose (B36931).

Isomeric Differentiation of Fuc(α1-2)Gal(β1-4)Glc from Related Fucosyllactoses

Distinguishing Fuc(α1-2)Gal(β1-4)Glc from its isomers, most notably 3-Fucosyllactose (3-FL), is critical as they can elicit different biological responses. In 3-FL, the fucose unit is attached to the glucose residue via an α(1-3) linkage (Gal(β1-4)[Fuc(α1-3)]Glc). cambridge.orgresearchgate.net

Several analytical methods are employed for robust isomeric differentiation:

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography (HPAEC) can separate 2'-FL and 3-FL based on their differential interactions with the stationary phase. nih.gov Porous graphitized carbon (PGC) chromatography is also effective in separating these isomers. nih.gov

Mass Spectrometry (MS): While standard MS provides the same mass for isomers, tandem MS (MS/MS) techniques can generate distinct fragmentation patterns. oup.com Collision-induced dissociation (CID) can produce specific fragment ions that allow for the differentiation between terminal and core fucosylation. oup.com Ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the ion's size and shape, enabling the resolution of isomers like 2'-FL and 3-FL. citedrive.comepfl.ch

Spectroscopic Methods: Cryogenic infrared (IR) spectroscopy can distinguish between isomers by providing unique vibrational spectra that are sensitive to the different glycosidic linkages. epfl.ch NMR spectroscopy, particularly by analyzing trans-glycosidic coupling constants, also provides definitive structural information to differentiate between the isomers. acs.org

Conformational Analysis of Fuc(α1-2)Gal(β1-4)Glc in Solution and Binding Contexts

The three-dimensional shape, or conformation, of Fuc(α1-2)Gal(β1-4)Glc is not static and plays a crucial role in its interaction with biological receptors. Molecular dynamics (MD) simulations have shown that 2'-FL exists in a preorganized bioactive conformation in solution, even before binding to receptors like the C-type lectin DC-SIGN. mdpi.comnih.gov This pre-organization means that the molecule has a reduced entropic penalty upon binding, potentially leading to stronger interactions compared to more flexible oligosaccharides. mdpi.comresearchgate.net When bound to a protein, such as the norovirus capsid protein, 2'-FL can adopt specific conformations stabilized by hydrogen bonds and water-mediated interactions. tandfonline.com

A suite of sophisticated spectroscopic methods is used to probe the conformational landscape of Fuc(α1-2)Gal(β1-4)Glc:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including the measurement of residual dipolar couplings (RDCs) and nuclear Overhauser effects (NOEs), provide information about the average orientation and through-space proximity of atoms, respectively. researchgate.net These experimental restraints are invaluable for refining conformational models of 2'-FL in solution.

Mass Spectrometry (MS): Ion mobility-mass spectrometry (IM-MS), as mentioned earlier, separates ions based on their collision cross-section, which is related to their conformation. This allows for the study of different conformational families present in the gas phase. sci-hub.se

Computational methods are indispensable for understanding the conformational flexibility and interactions of Fuc(α1-2)Gal(β1-4)Glc at an atomic level:

Molecular Dynamics (MD) Simulations: MD simulations are used to model the movement of atoms in the trisaccharide over time, providing insights into its conformational preferences and flexibility in solution and when bound to proteins. mdpi.comtandfonline.com These simulations have revealed that 2'-FL is less flexible in solution compared to other related oligosaccharides. biorxiv.org

Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the energies of different conformations and to analyze electronic properties, such as the nature of intramolecular hydrogen bonds that stabilize certain structures.

Docking and Free Energy Calculations: Molecular docking studies predict the preferred binding orientation of 2'-FL within the active site of a protein. tandfonline.com These predictions can be further refined and validated using MD simulations and binding free energy calculations, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), to estimate the strength of the interaction. tandfonline.com

Derivatization Strategies for Fuc(α1-2)Gal(β1-4)Glc in Research Applications

Chemical modification, or derivatization, of Fuc(α1-2)Gal(β1-4)Glc is often necessary to enhance its detection in analytical methods or to use it as a tool in biological studies.

Common derivatization strategies include:

Labeling for Chromatography and Electrophoresis: For techniques like HPLC and capillary electrophoresis (CE), 2'-FL can be tagged with a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA), through reductive amination. frontiersin.org This greatly improves the sensitivity of detection.

Permethylation for Mass Spectrometry: Permethylation, the replacement of all hydroxyl and N-acetyl protons with methyl groups, is a common derivatization for MS-based glycomic analysis. oup.com It improves ionization efficiency and leads to more predictable fragmentation patterns.

Silylation for Gas Chromatography: For analysis by gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of 2'-FL can be converted to trimethylsilyl (B98337) (TMS) ether oxime derivatives. nih.gov This increases the volatility of the molecule, making it suitable for GC analysis.

Biosynthesis and Enzymatic Pathways of Fuc A1 2 Gal B1 4 Glc

Identification of Key Enzymes in Fuc(α1-2)Gal(β1-4)Glc Synthesis: α-1,2-Fucosyltransferases

The final and crucial step in the biosynthesis of 2'-FL is the transfer of a fucose molecule to a lactose (B1674315) acceptor. This reaction is catalyzed by a specific group of enzymes known as α-1,2-fucosyltransferases (α-1,2-FucTs). These enzymes facilitate the formation of an α-1,2-glycosidic linkage between L-fucose and the galactose residue of lactose. google.com The enzymatic reaction involves the transfer of fucose from a donor substrate, guanosine (B1672433) diphosphate-β-L-fucose (GDP-L-fucose), to the acceptor molecule, lactose. sinica.edu.twresearchgate.net

Several α-1,2-fucosyltransferases have been identified from various organisms and have been instrumental in the biotechnological production of 2'-FL. acs.orgresearchgate.net Notable examples include enzymes from Helicobacter pylori (FutC) and various strains of Escherichia coli. researchgate.netfrontiersin.org For instance, the α-1,2-fucosyltransferase from H. pylori has been well-characterized and is frequently used in engineered microbial systems for 2'-FL synthesis. nih.govnih.gov Another noteworthy enzyme is WbgL, an α-1,2-fucosyltransferase from E. coli O126, which exhibits a high affinity for lactose as a substrate. researchgate.netoup.comnih.gov Additionally, a novel α-1,2-fucosyltransferase from Bacillus cereus (FutCB) has been successfully employed for the de novo synthesis of 2'-FL in E. coli. frontiersin.org

Precursor Supply Pathways for Fuc(α1-2)Gal(β1-4)Glc Biosynthesis

The synthesis of 2'-FL is fundamentally dependent on the availability of its two precursors: the fucose donor, GDP-L-fucose, and the acceptor, lactose. The intracellular supply of GDP-L-fucose is maintained through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. oup.comnih.govnih.govacs.org

De Novo Synthesis of GDP-L-Fucose: Enzymatic Cascade and Intermediates

The de novo pathway is the primary route for GDP-L-fucose production in many organisms, including bacteria and mammals. oup.comnih.gov This pathway starts from fructose-6-phosphate (B1210287), an intermediate in glycolysis, and involves a series of enzymatic conversions. snu.ac.kr In E. coli, the synthesis of GDP-L-fucose from glucose or glycerol (B35011) involves several key enzymes. frontiersin.org The pathway proceeds as follows:

It is estimated that the de novo pathway accounts for approximately 90% of the total intracellular pool of GDP-L-fucose. nih.gov

| Enzyme | Abbreviation | Function | Starting Material | Product |

|---|---|---|---|---|

| Mannose-6-phosphate isomerase | ManA | Isomerization | Fructose-6-phosphate | Mannose-6-phosphate |

| Phosphomannomutase | ManB | Isomerization | Mannose-6-phosphate | Mannose-1-phosphate |

| Mannose-1-phosphate guanylyltransferase | ManC | Guanylyltransfer | Mannose-1-phosphate | GDP-D-mannose |

| GDP-D-mannose-4,6-dehydratase | Gmd | Dehydration | GDP-D-mannose | GDP-4-keto-6-deoxymannose |

| GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase | WcaG | Epimerization and Reduction | GDP-4-keto-6-deoxymannose | GDP-L-fucose |

Salvage Pathway for GDP-L-Fucose Generation

In addition to de novo synthesis, cells can also produce GDP-L-fucose through a salvage pathway, which utilizes free L-fucose obtained from extracellular sources or from the breakdown of fucosylated glycoconjugates within the cell. oup.comnih.govnih.govplos.org This pathway is a more direct route to GDP-L-fucose and involves two key enzymatic steps:

Genetic Determinants of Fuc(α1-2)Gal(b1-4)Glc Expression in Biological Systems (e.g., FUT2 gene)

In humans, the expression of α-1,2-fucosyltransferases, and consequently the synthesis of 2'-FL, is primarily controlled by the fucosyltransferase 2 (FUT2) gene , also known as the "secretor" gene. nih.govnih.govescholarship.org This gene encodes the α-1,2-fucosyltransferase enzyme responsible for adding fucose to precursor oligosaccharides in various bodily fluids, including human milk. nih.govuniprot.org The FUT2 gene is located on chromosome 19 and consists of two exons separated by an intron. nih.gov

Polymorphisms in the FUT2 gene can lead to the production of a non-functional enzyme. nih.gov Individuals who are homozygous for these non-functional alleles are termed "non-secretors" and are unable to synthesize α-1,2-fucosylated oligosaccharides, including 2'-FL. nestlenutrition-institute.org Conversely, individuals with at least one functional copy of the FUT2 gene are "secretors" and can produce 2'-FL. nestlenutrition-institute.org This genetic variation accounts for the significant differences observed in the 2'-FL content of human milk among different individuals. While FUT2 is the primary determinant, another gene, FUT1, also encodes an α-1,2-fucosyltransferase, but its expression is typically restricted to cells of mesodermal origin, such as red blood cells, and it is not expressed in mammary gland epithelial cells. escholarship.orguniprot.org

Enzymatic Reaction Mechanisms and Kinetics of Fucosyltransferases in Fuc(α1-2)Gal(b1-4)Glc Formation

Fucosyltransferases belong to the class of Leloir glycosyltransferases, which catalyze the transfer of a sugar moiety from a nucleotide-activated sugar donor to an acceptor substrate. oup.com The α-1,2-fucosyltransferases involved in 2'-FL synthesis specifically catalyze the transfer of L-fucose from GDP-L-fucose to the C2 hydroxyl group of the terminal galactose unit of lactose. sinica.edu.tw

The kinetic properties of these enzymes are crucial for their efficiency in synthesizing 2'-FL. Studies on various α-1,2-fucosyltransferases have revealed differences in their substrate specificity and catalytic efficiency. For instance, the α-1,2-fucosyltransferase from H. pylori has been shown to fucosylate lactose moderately. sinica.edu.tw In contrast, the WbgL enzyme from E. coli O126 demonstrates a high kinetic efficiency for lactose, making it a particularly effective catalyst for 2'-FL synthesis. researchgate.netoup.com The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for its substrates and its turnover rate. For example, a lower Km value for lactose indicates a higher affinity of the enzyme for this acceptor. researchgate.net The catalytic efficiency of some α-1,2-fucosyltransferases has been significantly improved through protein engineering, leading to mutants with substantially increased activity for 2'-FL production. nih.gov

Interestingly, some fucosyltransferases, like the one from H. pylori, can exhibit hydrolytic activity on the GDP-L-fucose donor substrate in the absence of an acceptor. However, this hydrolysis is minimized in the presence of a suitable acceptor substrate, where the fucosyl transfer reaction becomes predominant. researchgate.net The activity of these enzymes can also be influenced by factors such as pH and the presence of divalent metal ions. sinica.edu.twresearchgate.net For example, the H. pylori α-1,2-fucosyltransferase is active over a broad pH range and its activity can be enhanced by the addition of Mn2+. researchgate.net

Biological Occurrence and Distribution of Fuc A1 2 Gal B1 4 Glc

Fuc(α1-2)Gal(β1-4)Glc as a Major Component of Human Milk Oligosaccharides

Fuc(α1-2)Gal(β1-4)Glc, or 2'-Fucosyllactose (B36931) (2'-FL), is a prominent Human Milk Oligosaccharide (HMO), a complex group of sugars found in human breast milk. mdpi.comresearchgate.netnih.gov HMOs are the third most abundant solid component in human milk after lactose (B1674315) and lipids. researchgate.net The total concentration of HMOs is highest in colostrum, ranging from 20 to 25 g/L, and decreases in mature milk to 10 to 15 g/L. mdpi.comresearchgate.nete-cep.org

HMOs are categorized into three main groups: fucosylated neutral, sialylated acidic, and non-fucosylated neutral HMOs. mdpi.com 2'-FL belongs to the fucosylated neutral category. mdpi.com In women who are "secretors," 2'-FL is the most abundant HMO, making up nearly 30% of all HMOs. mdpi.comnih.gov

Quantitative Variability of Fuc(α1-2)Gal(β1-4)Glc Across Lactation Stages and Secretor Status

The concentration of 2'-FL in human milk is not static; it varies depending on the stage of lactation and the mother's secretor status. mdpi.comfrontiersin.org Generally, the concentration of most HMOs, including 2'-FL, is highest in the early stages of lactation and gradually decreases over time. mdpi.comfrontiersin.org For instance, the concentration of 2'-FL has been observed to be significantly higher in colostrum compared to mature milk. frontiersin.org One study reported an average 2'-FL concentration of 3.03 ± 1.79 g/L in colostrum (1-5 days postpartum) which decreased to 1.64 ± 1.54 g/L in mature milk (42 days postpartum). frontiersin.org Another study found that 2'-FL levels decreased from 3.18 g/L in colostrum to 1.64 g/L in late milk. researchgate.net

A mother's secretor status, determined by the activity of the FUT2 gene, is a major factor influencing the 2'-FL content of her milk. frontiersin.orgmedium.commilkgenomics.org Mothers with a functional FUT2 gene are known as "secretors" and produce milk rich in α1-2 fucosylated HMOs, with 2'-FL being the most abundant. medium.commilkgenomics.org In contrast, "non-secretor" mothers have an inactive FUT2 gene and their milk is virtually devoid of 2'-FL. frontiersin.orgmedium.com Consequently, the concentration of 2'-FL is significantly higher in the milk of secretor mothers compared to non-secretor mothers, who produce very low to undetectable levels. mdpi.com While secretor mothers have higher initial concentrations of 2'-FL, non-secretor mothers have higher levels of 3-Fucosyllactose (3-FL) from the start of lactation. researchgate.net

Table 1: Concentration of 2'-Fucosyllactose (2'-FL) in Human Milk Across Lactation Stages

| Lactation Stage | Average 2'-FL Concentration (g/L) | Source |

|---|---|---|

| Colostrum (1-5 days) | 3.03 ± 1.79 | frontiersin.org |

| Mature Milk (42 days) | 1.64 ± 1.54 | frontiersin.org |

| Colostrum | 3.18 ± 0.9 | researchgate.net |

| Late Milk | 1.64 ± 0.67 | researchgate.net |

| Colostrum | ~3-5 | wjgnet.com |

| Mature Milk (6 months) | ~1-2 | wjgnet.com |

Comparative Analysis of Fuc(α1-2)Gal(β1-4)Glc in Human vs. Other Mammalian Milks

A significant difference exists in the oligosaccharide composition of human milk compared to that of other mammals, particularly in the content of fucosylated oligosaccharides like 2'-FL. Human milk is uniquely rich in a diverse array of oligosaccharides, with fucosylated structures being a prominent feature. researchgate.netnih.gov In contrast, the milk of domestic animals such as cows contains a much lower concentration and variety of oligosaccharides. researchgate.netconicet.gov.ar

While bovine milk does contain some oligosaccharides, they are predominantly sialylated, and the presence of fucosylated oligosaccharides is low. e-cep.orgnih.gov Although 2'-FL has been identified in bovine colostrum, its concentration is considerably lower than in human milk. plos.org The milk and colostrum of other species, including apes and monkeys, either contain only type II oligosaccharides or have a predominance of type II over type I structures, which is a distinguishing feature from human milk where type I structures are prevalent. researchgate.net

Table 2: Comparison of Oligosaccharide Characteristics in Human and Bovine Milk

| Characteristic | Human Milk | Bovine Milk | Source(s) |

|---|---|---|---|

| Total Oligosaccharide Concentration | High (10-25 g/L) | Low (by a factor of 10-100) | researchgate.nete-cep.orgplos.org |

| Predominant Oligosaccharide Type | Fucosylated | Sialylated | e-cep.orgnih.gov |

| 2'-Fucosyllactose (2'-FL) Presence | Abundant (in secretors) | Present in colostrum, but low levels | mdpi.complos.org |

Presence of Fuc(α1-2)Gal(β1-4)Glc in Other Biological Fluids

The presence of 2'-FL is not limited to breast milk. Studies have detected this oligosaccharide in other biological fluids, indicating systemic exposure even before birth.

Recent research has identified several HMOs, including 2'-FL, in amniotic fluid collected from pregnant women at birth. foodstandards.gov.aufrontiersin.org In fact, 2'-FL was found to be the most dominant HMO in amniotic fluid, maternal urine, and maternal milk samples. foodstandards.gov.aufrontiersin.org The concentration of 2'-FL in amniotic fluid has been shown to increase with gestational age. nih.govmdpi.com One study found that the relative concentration of 2'-FL in amniotic fluid increased from 7% in early pregnancy to 21% in late pregnancy. nih.govmdpi.com

Furthermore, up to 18 different HMOs, including 2'-FL, have been detected in the serum of the umbilical cord vein at birth. foodstandards.gov.aumdpi.com The levels of many of these HMOs, particularly those associated with secretor status like 2'-FL, were correlated with their concentrations in the maternal serum. foodstandards.gov.aumdpi.com The presence of 2'-FL has also been confirmed in the plasma and urine of breastfed infants. nih.govresearchgate.netnih.gov The concentrations of 2'-FL in infant plasma and urine show a significant correlation with the levels in their mother's milk. nih.govresearchgate.net

Systemic Uptake and Distribution of Orally Supplemented Fuc(α1-2)Gal(β1-4)Glc in Animal Models

Animal studies have provided further evidence for the systemic absorption of orally administered 2'-FL. In studies using rats, orally supplemented 2'-FL was found to be absorbed from the intestine into the plasma and subsequently excreted in the urine. cambridge.orgcambridge.org

When adult rats were given a single oral dose of 2'-FL, it appeared in their serum as early as 30 minutes after administration. cambridge.orgcambridge.org The peak serum concentration was reached between 60 and 120 minutes, depending on the dose. cambridge.org A similar kinetic absorption study in 9-11-day-old rat pups confirmed that a significant amount of orally administered 2'-FL was absorbed into the systemic circulation and excreted in the urine in a dose-dependent manner. cambridge.orgcambridge.org These findings suggest that rats can serve as a useful preclinical model for studying the metabolism and systemic functions of HMOs like 2'-FL. cambridge.orgcambridge.org A 90-day oral toxicity study in neonatal rats found no observed adverse effects at a high dose level. food.gov.uk Another study in suckling rats showed that daily oral administration of 2'-FL led to increased plasma IgG and IgA levels. frontiersin.org

Biological Roles and Mechanisms of Action of Fuc A1 2 Gal B1 4 Glc

Fuc(a1-2)Gal(b1-4)Glc as a Prebiotic Modulator of Gut Microbiota Composition and Function

As a prebiotic, Fuc(α1-2)Gal(β1-4)Glc selectively stimulates the growth and activity of beneficial bacteria in the gut, thereby shaping a healthy intestinal microbiome. mdpi.com This modulation of the gut microbiota is a key mechanism through which it confers health benefits.

Selective Growth Promotion of Commensal Bacteria (e.g., Bifidobacterium species)

Fuc(α1-2)Gal(β1-4)Glc is renowned for its ability to selectively promote the proliferation of beneficial gut bacteria, most notably species of the genus Bifidobacterium. mdpi.com Certain species, such as Bifidobacterium longum subsp. infantis, are particularly well-equipped to utilize this oligosaccharide. mdpi.com Their genomes contain specific genes encoding for glycosyl hydrolases that enable them to metabolize HMOs like Fuc(α1-2)Gal(β1-4)Glc, giving them a competitive advantage in the infant gut. mdpi.com Studies have shown that supplementation with Fuc(α1-2)Gal(β1-4)Glc leads to a significant increase in the relative abundance of Bifidobacterium in healthy adults. In addition to Bifidobacterium, Fuc(α1-2)Gal(β1-4)Glc has been shown to enhance the proportion of other beneficial bacteria such as Lactobacillus and Akkermansia. bohrium.comrsc.org

Table 1: Commensal Bacteria Selectively Promoted by Fuc(α1-2)Gal(β1-4)Glc

| Bacterial Genus/Species | Observed Effect | Reference |

|---|---|---|

| Bifidobacterium | Increased abundance | mdpi.com |

| Bifidobacterium longum subsp. infantis | Specialized metabolism and growth promotion | mdpi.com |

| Lactobacillus | Increased proportion | rsc.org |

| Akkermansia | Increased abundance | bohrium.com |

Impact on Microbial Metabolic Pathways and Metabolite Production

The fermentation of Fuc(α1-2)Gal(β1-4)Glc by the gut microbiota leads to the production of various metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. nih.gov These SCFAs have numerous beneficial effects on the host, including serving as an energy source for colonocytes, maintaining gut barrier integrity, and exhibiting anti-inflammatory properties. nih.gov In vitro studies using a human colonic model have demonstrated that intervention with Fuc(α1-2)Gal(β1-4)Glc significantly increases the production of acetic acid, butyric acid, and propionic acid. nih.gov Beyond SCFAs, the metabolism of Fuc(α1-2)Gal(β1-4)Glc can also influence the levels of other microbial metabolites, such as glutathione (B108866) and serotonin. nih.gov

Anti-adhesive and Decoy Receptor Activities of this compound Against Pathogens

Fuc(α1-2)Gal(β1-4)Glc can directly protect the host from infections by acting as a soluble decoy receptor. nih.gov Many pathogens initiate infection by binding to specific glycan structures on the surface of host epithelial cells. Because Fuc(α1-2)Gal(β1-4)Glc structurally mimics these host cell surface glycans, it can competitively inhibit the adhesion of pathogens, thus preventing colonization and subsequent infection. frontiersin.org

Inhibition of Bacterial Adhesion to Host Cells (e.g., Enteric Pathogens)

Research has demonstrated the efficacy of Fuc(α1-2)Gal(β1-4)Glc in preventing the adhesion of a range of enteric pathogens to intestinal cells. In vitro studies have shown that it can inhibit the adhesion of Campylobacter jejuni, enteropathogenic Escherichia coli (EPEC), and Salmonella enterica to human intestinal cell lines. nih.govnih.gov For instance, Fuc(α1-2)Gal(β1-4)Glc has been shown to reduce the adhesion of EPEC to Caco-2 intestinal cells. nih.gov Furthermore, it has been found to reduce the colonization of E. coli O157 in the intestines of mice by over 90%. bohrium.com This anti-adhesive effect extends to other pathogens as well, including Pseudomonas aeruginosa. nih.gov

Table 2: Inhibition of Bacterial Adhesion by Fuc(α1-2)Gal(β1-4)Glc

| Pathogen | Cell Line/Model | Observed Inhibition of Adhesion | Reference |

|---|---|---|---|

| Campylobacter jejuni | Caco-2 | 26% reduction | nih.gov |

| Enteropathogenic Escherichia coli (EPEC) | Caco-2 | 18% reduction | nih.gov |

| Salmonella enterica serovar Fyris | Caco-2 | 12% reduction | nih.gov |

| Pseudomonas aeruginosa | Caco-2 | 17% reduction | nih.gov |

| Escherichia coli O157 | Mouse model | >90% reduction in colonization | bohrium.com |

Antiviral Effects of this compound (e.g., Rotavirus, Norovirus)

The decoy receptor mechanism of Fuc(α1-2)Gal(β1-4)Glc is also effective against certain viruses. It has been shown to inhibit the binding of norovirus and rotavirus to their host cell receptors, thereby preventing infection. nih.gov This is particularly relevant as these viruses are major causes of gastroenteritis in infants and young children.

Immunomodulatory Properties of this compound on Host Immune Systems

Fuc(α1-2)Gal(β1-4)Glc can directly and indirectly modulate the host's immune system, contributing to its maturation and promoting a balanced immune response. frontiersin.org These immunomodulatory effects can be exerted through direct interaction with immune cells or indirectly via the modulation of gut microbiota and their metabolites. frontiersin.org

Supplementation with Fuc(α1-2)Gal(β1-4)Glc has been shown to promote the maturation of the immune system in early life. frontiersin.org In suckling rats, it led to higher proportions of T cells, including both helper T (Th) and cytotoxic T (Tc) cells, in the mesenteric lymph nodes. frontiersin.org This suggests a promotion of the age-related shift towards a Th1-dominant immune response. frontiersin.org Furthermore, it has been observed to enhance vaccine-specific immune responses in mice, leading to increased levels of immunoglobulins IgG1 and IgG2a, and enhanced proliferation of vaccine-specific CD4+ and CD8+ T-cells. frontiersin.org

Fuc(α1-2)Gal(β1-4)Glc can also influence cytokine production. In some contexts, it exhibits anti-inflammatory properties by reducing the concentration of plasma inflammatory cytokines. frontiersin.org Conversely, in models of immunosuppression, it has been shown to enhance immune responses by increasing the production of cytokines such as IL-2, IL-10, and IFN-γ. nih.govjmb.or.kr This suggests that Fuc(α1-2)Gal(β1-4)Glc can help to balance the immune system, promoting an appropriate response depending on the physiological context.

Direct Interactions of Fuc(α1-2)Gal(β1-4)Glc with Host Immune Cells and Receptors

Fuc(α1-2)Gal(β1-4)Glc can directly interact with various host immune cells and their surface receptors, thereby influencing immune responses. C-type lectin receptors (CLRs) are a class of pattern recognition receptors (PRRs) on immune cells that are crucial for recognizing carbohydrate structures. nih.gov These receptors can bind to glycoproteins and glycolipids, mediating pathogen recognition and immune cell interactions. nih.gov

For instance, Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN), a C-type lectin present on dendritic cells, can recognize and bind to fucosylated structures. This interaction can modulate dendritic cell function and subsequent T-cell responses.

Table 1: Examples of Immune Receptors and Their Interaction with Fucosylated Ligands

| Receptor | Cell Type | Ligand Specificity | Potential Outcome of Interaction |

| DC-SIGN | Dendritic Cells | Fucosylated glycans | Modulation of T-cell polarization |

| Langerin | Langerhans Cells | Fucosylated glycans | Antigen presentation and immune surveillance |

| C-type lectin receptor (generic) | Various immune cells | Carbohydrate structures | Pathogen recognition, immune modulation |

Modulation of Toll-like Receptor (TLR) Signaling Pathways

Toll-like receptors (TLRs) are a critical family of PRRs that recognize pathogen-associated molecular patterns (PAMPs) and initiate innate immune responses. nih.govkegg.jpgenome.jp The activation of TLRs triggers signaling cascades, primarily through MyD88-dependent or TRIF-dependent pathways, leading to the production of pro-inflammatory cytokines and chemokines. nih.govkegg.jpgenome.jp

While Fuc(α1-2)Gal(β1-4)Glc may not be a direct ligand for TLRs, it can modulate TLR signaling. For example, by altering the gut microbiota composition, it can indirectly influence the levels of TLR ligands like lipopolysaccharide (LPS), a component of Gram-negative bacteria that is a potent activator of TLR4. Furthermore, some studies suggest that certain HMOs can directly dampen TLR-mediated inflammatory responses in intestinal epithelial cells.

The activation of TLR2, which recognizes a wide array of ligands from bacteria, viruses, and fungi, leads to an increase in the NF-κB transcription factor via the MyD88/IRAK dependent pathway. nih.gov This results in the expression of genes for cytokines like IL-12, enhancing the immune response. nih.gov

Table 2: Overview of Key Toll-like Receptors and Their Signaling

| TLR | Primary Ligands | Key Adaptor Proteins | Major Downstream Effects |

| TLR2/1 | Bacterial lipopeptides | MyD88 | Pro-inflammatory cytokine production |

| TLR2/6 | Bacterial lipopeptides | MyD88 | Pro-inflammatory cytokine production |

| TLR4 | Lipopolysaccharide (LPS) | MyD88, TRIF | Pro-inflammatory cytokines, Type I interferons |

| TLR5 | Flagellin | MyD88 | Pro-inflammatory cytokine production |

Influence of Fuc(α1-2)Gal(β1-4)Glc on Systemic Immune Development

The influence of Fuc(α1-2)Gal(β1-4)Glc extends beyond the gut, impacting systemic immune development. By promoting a healthy gut microbiota and maintaining intestinal barrier function, it helps to establish a balanced immune system. A well-regulated gut environment prevents the excessive translocation of microbial products into the bloodstream, which could otherwise lead to systemic inflammation.

The early-life gut microbiota, shaped by factors including HMOs, is crucial for the education and maturation of the immune system. A balanced gut microbiome contributes to the development of both mucosal and systemic immune tolerance, reducing the risk of allergic diseases and autoimmune conditions later in life.

Role of Fuc(α1-2)Gal(β1-4)Glc in Maintaining Intestinal Homeostasis and Barrier Integrity

The intestinal barrier is a complex, multi-layered system that separates the host from the external environment. It comprises a physical barrier formed by intestinal epithelial cells and their intercellular junctions, a chemical barrier of secreted mucus, and an immunological barrier.

Protection of Intestinal Epithelial Cells by Fuc(α1-2)Gal(β1-4)Glc

Fuc(α1-2)Gal(β1-4)Glc contributes to the protection of intestinal epithelial cells (IECs) through several mechanisms. It can act as a prebiotic, selectively promoting the growth of beneficial bacteria like Bifidobacterium. These bacteria produce short-chain fatty acids (SCFAs), such as butyrate, which is a primary energy source for colonocytes and enhances barrier function.

Research has shown that HMOs can protect intestinal epithelial cells from barrier disruption induced by certain stimuli. researchgate.net A monolayer of IECs forms a crucial barrier, separating the intestinal contents from the underlying immune components. researchgate.net

Influence on Intestinal Mucus Production and Glycosylation Patterns

The intestine is lined with a layer of mucus that serves as a primary defense against pathogens and physical damage. nih.gov This mucus layer is primarily composed of heavily glycosylated proteins called mucins, with MUC2 being the most abundant in the intestine. nih.govnih.gov

The glycosylation of mucins is a complex process that can be influenced by the gut microbiota. nih.gov The presence of specific bacteria can alter the expression of glycosyltransferases, the enzymes responsible for adding sugar moieties to the mucin protein backbone. nih.gov Fucosylation, the addition of fucose residues, is a key modification of gut mucins. The enzyme galactoside 2-alpha-L-fucosyltransferase 2 (FUT2) is responsible for adding fucose in an α1,2 linkage to galactose, a terminal sugar on mucin glycans. nih.gov

Mitigation of Intestinal Inflammation by Fuc(α1-2)Gal(β1-4)Glc

By promoting a healthy gut environment and enhancing barrier function, Fuc(α1-2)Gal(β1-4)Glc helps to mitigate intestinal inflammation. A compromised intestinal barrier can lead to increased permeability, allowing the passage of luminal antigens and microbial products into the underlying tissue, which can trigger an inflammatory response. nih.gov

The anti-inflammatory effects of Fuc(α1-2)Gal(β1-4)Glc are also mediated by its influence on the gut microbiota. Beneficial microbes can produce metabolites that have anti-inflammatory properties. For example, SCFAs can modulate the activity of immune cells and reduce the production of pro-inflammatory cytokines.

Emerging Biological Functions of this compound

The trisaccharide this compound, commonly known as 2'-fucosyllactose (B36931) (2'-FL), is the most abundant human milk oligosaccharide (HMO) found in the breastmilk of most women. nih.gov While its role as a prebiotic is well-established, emerging research has begun to uncover its more complex biological functions, extending beyond basic gut health to systemic host modulation. Scientific investigations, primarily using animal models, have highlighted its potential in regulating host metabolism, influencing the intricate communication of the gut-brain axis, and modulating the development of allergic diseases.

Modulation of Host Metabolism (e.g., Anti-Obesity Effects in Animal Models)

This compound has demonstrated significant effects on host metabolism, particularly in the context of diet-induced obesity. Animal studies have shown that supplementation with this oligosaccharide can mitigate some of the negative metabolic consequences of a high-fat diet (HFD).

In mouse models, the introduction of 2'-FL into an HFD has been found to reduce body weight and fat mass gain and attenuate glucose intolerance. nih.govbmj.com The mechanisms behind these anti-obesity effects are multifaceted. One key action is the modulation of the gut microbiota. layerorigin.com Supplementation with 2'-FL has been observed to enrich the populations of beneficial bacteria, such as Akkermansia and Bacteroides. bmj.com Another critical mechanism involves the intestinal mucus layer; 2'-FL has been shown to influence mucus production, composition, and degradation, which can improve gut barrier integrity. nih.govbmj.com Research suggests 2'-FL may also possess anti-obesity properties by promoting fat oxidation through the activation of AMPK, a key enzyme in cellular energy homeostasis. mdpi.com

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Animal Models

| Parameter | Animal Model | Study Findings | Reference |

|---|---|---|---|

| Body Weight & Fat Mass | C57BL/6J Mice | Supplementation with 2'-FL reduced HFD-induced increases in body weight and fat mass. | bmj.com |

| Glucose Homeostasis | C57BL/6J Mice | Attenuated glucose intolerance associated with HFD feeding. | bmj.com |

| Liver Steatosis | Obese Ldlr-/-.Leiden Mice | Significantly suppressed microvesicular steatosis and hepatocellular hypertrophy. | frontiersin.org |

| Gut Permeability | Obese Ldlr-/-.Leiden Mice | Suppressed HFD-induced gut permeability. | frontiersin.org |

Impact on the Gut-Brain Axis and Neurological Development

This compound is a significant modulator of the gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system. nih.gov Its influence on neurological development and cognitive function has been demonstrated in multiple preclinical studies.

Research in rodents has shown that dietary 2'-FL can enhance learning and memory. nih.govtraversescience.com A critical pathway for this effect appears to be the vagus nerve. Studies have demonstrated that the cognitive enhancements, such as improved long-term potentiation (LTP)—a synaptic model of memory—are dependent on an intact vagus nerve, as the effects were nullified in animals that had undergone a vagotomy. nih.govtraversescience.comrsc.org At the molecular level, rodents fed 2'-FL showed higher concentrations of key synaptic proteins in the hippocampus, including brain-derived neurotrophic factor (BDNF), postsynaptic density protein 95 (PSD-95), and CaMKII, which are all vital for synaptic plasticity and memory formation. traversescience.comresearchgate.net

The compound also exerts its effects by shaping the gut microbiome, which in turn produces neuroactive metabolites like short-chain fatty acids (SCFAs). mdpi.comnih.gov These SCFAs can influence brain health and function. In models of Alzheimer's disease, 2'-FL administration was found to rescue cognitive deficits, reduce amyloid-β deposition, and modulate the gut microbiota, effects which were also dependent on the vagal afferent pathway. rsc.orgnih.govacs.org Human observational studies support these preclinical findings, showing a positive correlation between the concentration of 2'-FL in breast milk during the first month of life and higher cognitive development scores in infants at 24 months of age. news-medical.net

Influence on Allergy Development and Prevention (e.g., Food Allergy Models)

This compound has emerged as a potential agent in the prevention of allergic diseases, particularly food allergies. This function is attributed to its ability to modulate the developing immune system and reinforce the gut barrier.

In animal models of food allergy, 2'-FL has demonstrated a significant protective capacity. For instance, in an ovalbumin-sensitized mouse model, 2'-FL treatment alleviated allergy symptoms, significantly decreased serum levels of ovalbumin-specific IgE and mouse mast cell protease (mMCP-1), and helped balance the Th1/Th2 immune response by increasing IFN-γ and decreasing IL-4. nih.govrsc.org

Notably, the timing of exposure appears critical. Studies have shown that supplementing the maternal diet with 2'-FL during gestation can confer full protection against food allergy in the offspring. hcplive.commedicaldialogues.in Pups from mothers fed a 2'-FL-supplemented diet exhibited no allergy symptoms, lower allergy scores, and reduced levels of allergy-related biomarkers compared to controls upon challenge with an allergen. medicaldialogues.in The protective mechanisms are linked to the establishment of a distinct microbial imprint in the offspring, reinforcement of the gut barrier, and the induction of regulatory B cells in both the mother and fetus. tandfonline.com While many studies show a protective effect, some human observational data suggest a complex, dose-dependent relationship, where intermediate concentrations of 2'-FL in breast milk were associated with a lower prevalence of allergies, indicating a potential U-shaped association. tandfonline.com

Table 2: Effects of this compound on Allergic Responses in Food Allergy Mouse Models

| Parameter | Animal Model | Study Findings | Reference |

|---|---|---|---|

| Allergic Symptoms | Wheat Allergy Model | Offspring of mothers supplemented with 2'-FL during gestation showed no food allergy symptoms. | hcplive.commedicaldialogues.in |

| Immunoglobulin E (IgE) | Ovalbumin Allergy Model | Significantly decreased serum levels of ovalbumin-specific IgE. | nih.govrsc.org |

| Mast Cell Activation | Ovalbumin Allergy Model | Reduced serum levels of mouse mast cell protease (mMCP-1). | nih.gov |

| Cytokine Profile (Th1/Th2) | Ovalbumin Allergy Model | Decreased IL-4 and increased IFN-γ, indicating a shift away from a Th2-dominant allergic response. | nih.gov |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 2'-FL |

| 2'-fucosyllactose | 2'-FL |

| L-fucose | Fuc |

| D-galactose | Gal |

| D-glucose | Glc |

| Brain-Derived Neurotrophic Factor | BDNF |

| Postsynaptic Density Protein 95 | PSD-95 |

| Calcium/calmodulin-dependent protein kinase II | CaMKII |

| Immunoglobulin E | IgE |

| Interferon-gamma | IFN-γ |

| Interleukin-4 | IL-4 |

Synthetic Methodologies and Biotechnological Production of Fuc A1 2 Gal B1 4 Glc

Historical and Contemporary Chemical Synthesis Routes for Fuc(α1-2)Gal(β1-4)Glc

Historically, the chemical synthesis of complex oligosaccharides like 2'-FL has been a formidable challenge. The primary hurdles include the need for multi-step protection and deprotection of numerous hydroxyl groups on the sugar molecules to achieve the desired regioselective and stereoselective glycosidic bond formation. glycoforum.gr.jpgoogle.com These processes are often inefficient and involve the use of toxic chemicals, making them less suitable for large-scale and cost-effective production for food applications. acs.org

The first chemical synthesis of 2'-O-fucosyllactose was reported in 1981 by K.L. Matta and his colleagues. google.com Their approach utilized a 6-O-benzoylated lactose (B1674315) acceptor and a tri-O-benzylated α-fucopyranosyl bromide donor. The synthesis required several chromatographic purification steps to isolate the intermediates and the final product. google.com Subsequent chemical synthesis strategies developed by other research groups also relied on various protecting group strategies and glycosylation methodologies. google.com For instance, a synthesis developed in 1997 by H. Hashimoto and coworkers used acid/oxidation labile protecting groups, which, while innovative, resulted in polar products that were difficult to handle and purify. google.com A chemoenzymatic approach was also explored, which involved enzymatic manipulations to install orthogonal protecting groups, but this method had drawbacks such as modest yields and the use of toxic reagents. googleapis.com

A significant challenge in the chemical synthesis of 2'-FL has been the lack of crystalline intermediates, which complicates purification and hinders scalability. googleapis.com Contemporary chemical synthesis routes have focused on addressing these challenges. A notable advancement is a scalable synthetic procedure that has been validated at the kilogram scale. nih.govresearchgate.net This route was designed for an industrial environment and features only a single chromatographic purification step. nih.govresearchgate.net One modern approach involves the use of 1-S-phenylfucose as a donor and a lactose 6'-O-pivaloate ester as an acceptor, which can react with a crude acceptor, minimizing the need for extensive purification. glycoforum.gr.jp Despite these advancements, which have made chemical synthesis more viable for producing analytical standards and for research purposes, the processes can still be complex and costly for large-scale food-grade production. researchgate.net

Biotechnological Approaches for Large-Scale Production of Fuc(α1-2)Gal(β1-4)Glc

Biotechnological production has emerged as a more environmentally friendly, efficient, and scalable alternative to chemical synthesis for 2'-FL. acs.orgresearchgate.net These methods primarily involve microbial fermentation (in vivo) and enzymatic synthesis (in vitro).

The development of microbial cell factories for 2'-FL production has been a major focus of research. This approach involves genetically engineering microorganisms to produce the desired oligosaccharide. The core of this strategy is the introduction of the necessary biosynthetic pathways and the optimization of the host's metabolism to maximize product yield. The biosynthesis of 2'-FL in a microbial host requires two key precursors: lactose and GDP-L-fucose. While lactose is a relatively inexpensive substrate that can be supplied in the culture medium, GDP-L-fucose needs to be synthesized by the host organism through either a de novo pathway or a salvage pathway. frontiersin.org

Escherichia coli is a widely used host for 2'-FL production due to its well-characterized genetics and rapid growth. Numerous metabolic engineering strategies have been applied to enhance 2'-FL titers in E. coli. A common strategy involves expressing a heterologous α-1,2-fucosyltransferase, the enzyme that catalyzes the final step of 2'-FL synthesis. The futC gene from Helicobacter pylori is frequently used due to its high specificity for lactose. mdpi.com

To increase the intracellular availability of the precursor GDP-L-fucose, both the de novo and salvage synthesis pathways have been engineered in E. coli. The de novo pathway starts from fructose-6-phosphate (B1210287) and involves several enzymatic steps. frontiersin.org The salvage pathway utilizes exogenous L-fucose. frontiersin.org To further boost production, genes involved in byproduct formation or degradation of precursors are often deleted. For example, knocking out the lacZ gene, which encodes β-galactosidase, prevents the degradation of lactose. nih.gov Similarly, deleting the wcaJ gene blocks the conversion of GDP-L-fucose to colanic acid, thereby increasing the pool of this precursor available for 2'-FL synthesis. mdpi.comnih.gov

Optimization of fermentation conditions and transcriptional fine-tuning of the synthesis pathway genes have also been shown to significantly increase 2'-FL production. In fed-batch fermentations, engineered E. coli strains have achieved high titers of 2'-FL. For instance, one study reported a maximum titer of 66.80 g/L with a productivity of approximately 0.95 g/L/h in a 50-L fed-batch fermentation system. frontiersin.org Another engineered strain produced 31.2 g/L of 2'-FL in a 5 L fermenter. sciopen.com

Production of Fuc(α1-2)Gal(β1-4)Glc in Engineered E. coli

| Strain/Engineering Strategy | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Fermentation Scale |

|---|---|---|---|---|

| Engineered E. coli C41(DE3) derivative | 66.80 | 0.89 (from lactose) | ~0.95 | 50-L fed-batch |

| Engineered E. coli BL21star(DE3) | 31.2 | - | - | 5-L fed-batch |

| Engineered E. coli with optimized de novo and salvage pathways | 14.1 | - | - | Fed-batch |

| Engineered E. coli with modular pathway enhancement | 22.3 | 0.53 (from lactose) | - | 3-L bioreactor |

Besides E. coli, other microorganisms have been engineered for 2'-FL production, particularly those with a "Generally Recognized As Safe" (GRAS) status, which is advantageous for food applications.

Saccharomyces cerevisiae : This yeast is a popular choice for producing food-grade ingredients. Engineered S. cerevisiae strains expressing a lactose transporter and the 2'-FL biosynthetic pathway have successfully produced 2'-FL. In one study, an engineered strain produced 25.5 g/L of 2'-FL in a fed-batch fermentation. wikipedia.org Another engineered S. cerevisiae strain achieved a titer of 503 mg/L in fed-batch fermentation.

Pichia pastoris : This methylotrophic yeast is known for its ability to grow to high cell densities, which is beneficial for industrial production. The de novo synthesis pathway for 2'-FL has been constructed in P. pastoris. Through culture optimization in a 5 L bioreactor, a recombinant strain yielded up to 0.276 g/L of 2'-FL. wikipedia.org

Corynebacterium glutamicum : This GRAS bacterium has also been engineered for de novo biosynthesis of 2'-FL. By constructing the complete de novo pathway for GDP-L-fucose and expressing a lactose permease and an α-1,2-fucosyltransferase, an engineered strain produced 21.5 g/L of 2'-FL in an optimized fed-batch cultivation. wikipedia.org

Bacillus subtilis : Another GRAS bacterium, B. subtilis, has been engineered for efficient de novo 2'-FL production. By introducing the biosynthetic pathway and optimizing the host's metabolism, an engineered strain produced 88.3 g/L of 2'-FL with a yield of 0.61 g/g of lactose in a 3-L bioreactor. wikipedia.org

Production of Fuc(α1-2)Gal(β1-4)Glc in Various Microbial Hosts

| Microbial Host | Titer (g/L) | Fermentation Details |

|---|---|---|

| Saccharomyces cerevisiae | 25.5 | Fed-batch fermentation |

| Pichia pastoris | 0.276 | 5-L bioreactor |

| Corynebacterium glutamicum | 21.5 | Optimized fed-batch cultivation |

| Bacillus subtilis | 88.3 | 3-L bioreactor |

In vitro enzymatic synthesis offers a cell-free approach to 2'-FL production. This method utilizes isolated enzymes to catalyze the synthesis of 2'-FL from its precursors, lactose and GDP-L-fucose. A key enzyme in this process is α-1,2-fucosyltransferase. acs.org The main advantage of this system is the absence of competing metabolic pathways, which can lead to higher product purity and yield. However, the high cost of the sugar nucleotide donor, GDP-L-fucose, and the potential instability of the enzymes are significant drawbacks that have limited the large-scale commercialization of this approach. google.comgoogleapis.com

Several strategies have been employed to optimize the yield and productivity of 2'-FL in microbial cell factories. These strategies can be broadly categorized as follows:

Enhancing Precursor Supply : This involves overexpressing genes in the GDP-L-fucose biosynthetic pathway and ensuring efficient lactose uptake. For instance, co-expression of genes for GDP-L-fucose biosynthesis has been a successful strategy. frontiersin.org

Blocking Competing Pathways : As mentioned earlier, deleting genes such as lacZ and wcaJ prevents the diversion of precursors to unwanted byproducts. nih.gov

Cofactor Regeneration : The synthesis of GDP-L-fucose requires cofactors like NADPH and GTP. Engineering the host's metabolism to regenerate these cofactors can significantly improve 2'-FL production. nih.gov

Enzyme Engineering and Selection : Screening for and using α-1,2-fucosyltransferases with high activity and specificity can enhance the final conversion step. The enzyme from Helicobacter pylori is often a preferred choice. nih.gov

Fermentation Process Optimization : Optimizing fermentation parameters such as temperature, pH, and feeding strategies in fed-batch cultures is crucial for achieving high cell densities and high product titers. nih.gov For example, a fed-batch fermentation with an engineered E. coli strain resulted in a 2'-FL titer of 22.3 g/L. nih.gov

Microbial Cell Factory Design and Metabolic Engineering Strategies

Downstream Processing and Purification Methodologies for Biotechnologically Produced Fuc(a1-2)Gal(b1-4)Glc

The successful biotechnological production of this compound, also known as 2'-fucosyllactose (B36931) (2'-FL), is highly dependent on efficient and scalable downstream processing to isolate the target oligosaccharide from complex fermentation broths. nih.govresearchgate.net These broths are intricate mixtures containing not only 2'-FL but also microbial biomass, residual substrates like lactose, various monosaccharides, proteins, nucleic acids, organic acids, and salts. google.com Consequently, a multi-step purification strategy is required to achieve the high purity necessary for applications in food and nutrition. googleapis.com The primary goals of downstream processing are to remove impurities, decolorize the solution, reduce salt content, and concentrate the final product, which can then be isolated in a solid form, typically through crystallization or spray drying. googleapis.comtga.gov.au

A variety of methodologies are combined to create an effective purification train, often starting with the removal of cells and macromolecules, followed by chromatographic separation, desalination, and final product isolation.

Initial Separation and Clarification: Membrane Filtration

Membrane filtration is a cornerstone of 2'-FL purification, serving to remove cells, proteins, and other high-molecular-weight contaminants while also concentrating the product. mdpi.com This stage typically involves a sequence of ultrafiltration (UF) and nanofiltration (NF).

Ultrafiltration (UF): The initial step after fermentation is often a cross-flow filtration or centrifugation to remove the microbial cells. epo.org The resulting cell-free broth is then subjected to ultrafiltration. UF membranes with a molecular weight cut-off (MWCO) in the range of 5 to 50 kDa are commonly employed to effectively remove larger impurities such as proteins, polypeptides, and nucleic acids. google.com For instance, studies have shown that a 3,000 Da membrane can perform optimally in removing proteins while ensuring an acceptable recovery ratio of 2'-FL. mdpi.com

Nanofiltration (NF): Following ultrafiltration, nanofiltration is used to concentrate the 2'-FL solution and remove monovalent salts. epo.orggoogle.com NF membranes with a smaller pore size, typically with a cut-off around 200-300 Da, are selected to ensure the retention of 2'-FL (molecular weight of 488.44 Da). mdpi.comgoogle.com This step significantly reduces the volume of the solution, making subsequent purification steps more efficient. epo.org

| Stage | Membrane Type | Molecular Weight Cut-Off (MWCO) | Primary Purpose |

| Ultrafiltration | Polyethersulfone (PES), Polyvinylidene difluoride (PVDF) | 5-50 kDa google.com (10 kDa, 3 kDa, and 1 kDa tested) mdpi.com | Removal of cells, proteins, and other macromolecules. mdpi.comgoogle.com |

| Nanofiltration | Polyamide (PA) | 150-300 Da google.com (700 Da, 600 Da, and 500 Da tested) mdpi.com | Concentration of 2'-FL and removal of salts. epo.orggoogle.com |

Chromatographic Purification

Chromatography is essential for separating 2'-FL from structurally similar carbohydrates and other small molecule impurities.

Activated Carbon Adsorption: Activated carbon is widely used for decolorization and the removal of various impurities. mdpi.comepo.org It can effectively separate monosaccharides from the desired oligosaccharide. mdpi.com A common strategy involves using a gradient of ethanol (B145695) for elution; monosaccharide impurities are eluted with a lower concentration of ethanol (e.g., 10%), while the target 2'-FL product is collected using a higher concentration (e.g., 15% ethanol). mdpi.com This method can yield a 2'-FL product with a purity of 90% or higher. researchgate.netmdpi.com

Ion Exchange Chromatography (IEX): To remove charged contaminants such as salts, amino acids, and organic acids, the solution is passed through both cationic and anionic ion exchange columns. epo.org This step is crucial for preparing the product for final crystallization or for applications where low conductivity is required.

Simulated Moving Bed (SMB) Chromatography: For large-scale, continuous industrial production, Simulated Moving Bed (SMB) chromatography offers a highly efficient purification method. googleapis.com SMB allows for the continuous separation of 2'-FL from a mixture of contaminants, yielding a product of high purity. googleapis.com This technology is particularly well-suited for food applications as it can provide 2'-FL free from trace amounts of organic solvents or heavy metals that might be associated with chemical synthesis routes. googleapis.com

| Method | Stationary Phase / Adsorbent | Eluent / Mobile Phase | Purpose / Outcome |

| Activated Carbon Chromatography | Granular Activated Carbon (GAC) | Ethanol-water gradient (e.g., 10% ethanol for impurities, 15% for 2'-FL) mdpi.com | Decolorization and separation of 2'-FL from monosaccharides and lactose. mdpi.com |

| Ion Exchange Chromatography | Cationic and Anionic Resins | N/A | Removal of charged contaminants (salts, amino acids, etc.). epo.org |

| Simulated Moving Bed (SMB) | Not specified | Not specified | Continuous, large-scale purification to achieve high purity 2'-FL. googleapis.com |

Desalination and Final Product Isolation

The final stages of downstream processing focus on removing residual salts and obtaining the 2'-FL product in a stable, solid form.

Electrodialysis: This method is employed to significantly reduce the conductivity of the 2'-FL solution by removing ionic species. googleapis.com A solution containing 2'-FL is passed through an electrodialysis unit until a target conductivity of ≤ 0.5 mS/cm is reached, indicating successful removal of salts. googleapis.com

Crystallization: Crystallization is a preferred final step to obtain a highly pure and stable solid product. google.com However, the crystallization of 2'-FL from a pure aqueous solution is challenging. google.com To overcome this, anti-solvent crystallization is often used, where C1-C4 alcohols, particularly methanol, are added to the concentrated aqueous 2'-FL solution to induce selective crystallization. google.com This process can yield a product with a purity of over 99%. google.com

Spray Drying: As an alternative to crystallization, spray drying can be used to produce 2'-FL in a solid, amorphous powder form. googleapis.comtga.gov.au This method is rapid and can be integrated into a continuous process, making it suitable for large-scale industrial production. googleapis.com

An example of an integrated purification process combining several of these methodologies demonstrated the ability to achieve high purity from a fermentation broth. The process involved a three-stage membrane filtration followed by activated carbon chromatography, ultimately yielding a 2'-FL product with a purity exceeding 90%. mdpi.com

| Step | Technology Used | Purity Achieved | Recovery Rate | Reference |

| 1. Flocculation & Microfiltration | Flocculant & 0.1 µm membrane | 51.05% | 98.24% | mdpi.com |

| 2. Ultrafiltration | 3000 Da membrane | 53.26% | 96.17% | mdpi.com |

| 3. Nanofiltration | 500 Da membrane | 65.73% | 95.58% | mdpi.com |

| 4. Activated Carbon Chromatography | Activated Carbon Column | >90.09% | 87.30% (elution step) | mdpi.com |

Analytical Techniques for Fuc A1 2 Gal B1 4 Glc Characterization and Quantification

Spectroscopic Methods for Fuc(α1-2)Gal(β1-4)Glc Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of oligosaccharides like Fuc(α1-2)Gal(β1-4)Glc. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information on the monosaccharide composition, anomeric configurations, and glycosidic linkages. nih.goviaea.org

¹H-NMR and ¹³C-NMR: 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information about the constituent monosaccharides. nih.gov The chemical shifts of anomeric protons (H1) in the ¹H spectrum are particularly diagnostic, indicating the number of sugar residues and their anomeric (α or β) configuration. researchgate.net Similarly, the anomeric carbon signals in the ¹³C spectrum are found in a distinct region and are sensitive to the linkage position and configuration.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals and to establish connectivity between sugar units, a suite of 2D NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same sugar residue, allowing for the tracing of the spin systems of the fucose, galactose, and glucose units. youtube.com

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue, which is particularly useful for overcoming signal overlap. youtube.com

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbons, enabling the assignment of carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the glycosidic linkage positions. youtube.com It shows correlations between protons and carbons that are two or three bonds apart. youtube.com For Fuc(α1-2)Gal(β1-4)Glc, a crucial HMBC correlation would be observed between the anomeric proton of fucose (Fuc H1) and C2 of the galactose unit, confirming the (α1-2) linkage. Similarly, a correlation between the anomeric proton of galactose (Gal H1) and C4 of the glucose unit would confirm the (β1-4) linkage.

The following tables present assigned ¹H and ¹³C chemical shifts for Fuc(α1-2)Gal(β1-4)Glc based on data from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of Fuc(α1-2)Gal(β1-4)Glc and to confirm its structure through fragmentation analysis. biorxiv.org Tandem mass spectrometry (MS/MS) is particularly valuable for sequencing oligosaccharides. nih.gov In an MS/MS experiment, the intact molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller fragment ions. The resulting fragmentation pattern provides information about the monosaccharide sequence and linkage positions. researchgate.net

For Fuc(α1-2)Gal(β1-4)Glc, the MS/MS spectrum would show characteristic losses of the monosaccharide units. nih.gov For instance, the loss of the fucose residue (a mass difference of 146 Da) would be a prominent fragmentation pathway. Subsequent loss of the galactose residue would further confirm the sequence. The specific fragment ions observed can help distinguish Fuc(α1-2)Gal(β1-4)Glc from its isomers, such as 3-Fucosyllactose. researchgate.net

In addition to structural confirmation, MS is widely used for quantification, often in combination with liquid chromatography (LC-MS). nih.govx-mol.net By using stable isotope-labeled internal standards, highly accurate and precise quantification of Fuc(α1-2)Gal(β1-4)Glc can be achieved in complex biological samples. nih.gov A quantitative method using multiple reaction monitoring (MRM) by triple-quadrupole-mass spectrometry has been developed and validated for this purpose. nih.govx-mol.net

Chromatographic Techniques for Fuc(α1-2)Gal(β1-4)Glc Separation and Quantification

Chromatographic techniques are essential for the separation of Fuc(α1-2)Gal(β1-4)Glc from other components in a mixture and for its subsequent quantification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for the analysis of carbohydrates, including Fuc(α1-2)Gal(β1-4)Glc. chromatographyonline.com This technique separates carbohydrates based on their acidity; at high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on an anion-exchange column. chromatographyonline.com HPAEC-PAD offers high resolution and sensitivity, enabling the separation of closely related oligosaccharide isomers. chromatographyonline.com

A significant challenge in the analysis of Fuc(α1-2)Gal(β1-4)Glc, particularly in infant formula, is its resolution from the highly abundant lactose (B1674315). esciencepress.net HPAEC-PAD methods have been specifically developed to achieve baseline separation between Fuc(α1-2)Gal(β1-4)Glc and lactose, allowing for accurate quantification. esciencepress.net The method is highly sensitive, with limits of detection in the low µg/ml range. esciencepress.net Pulsed Amperometric Detection provides direct, sensitive, and selective detection of carbohydrates without the need for derivatization. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. shimadzu.com This is a cornerstone technique for the quantification of Fuc(α1-2)Gal(β1-4)Glc in various matrices, including human milk and infant formula. x-mol.netjmb.or.kr

Different LC separation modes can be employed, such as hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon (PGC) chromatography, to effectively separate Fuc(α1-2)Gal(β1-4)Glc from other oligosaccharides and matrix components. The separated compounds are then introduced into the mass spectrometer for detection and quantification. LC-MS/MS methods, particularly those using triple quadrupole instruments in the Multiple Reaction Monitoring (MRM) mode, offer excellent specificity and sensitivity for quantifying Fuc(α1-2)Gal(β1-4)Glc. nih.govx-mol.net This approach has been used to determine the concentration of Fuc(α1-2)Gal(β1-4)Glc in human milk, revealing variations based on factors like the secretor status of the mother and the lactation period. nih.govx-mol.net

Biosensor and Affinity-Based Methods for Fuc(α1-2)Gal(β1-4)Glc Detection (e.g., Surface Plasmon Resonance)

Beyond traditional analytical techniques, novel methods based on biological recognition are emerging for the high-throughput detection and quantification of Fuc(α1-2)Gal(β1-4)Glc.

Genetically encoded bacterial biosensors have been developed for the specific detection of Fuc(α1-2)Gal(β1-4)Glc. nih.govjove.com These biosensors are engineered E. coli cells that express a specific fucosidase capable of cleaving the α1-2 linkage of Fuc(α1-2)Gal(β1-4)Glc, releasing lactose. jove.com The intracellular lactose then activates the native lac operon, leading to the expression of a reporter protein, such as Green Fluorescent Protein (GFP). jove.com The resulting fluorescence signal is proportional to the concentration of Fuc(α1-2)Gal(β1-4)Glc. jove.com This whole-cell biosensor approach is highly specific and can distinguish between isomers like 2'-Fucosyllactose (B36931) and 3-Fucosyllactose. jove.com It offers a high-throughput alternative to conventional chromatographic methods, with a reported limit of detection as low as 4 mg/L. jove.com

Affinity-based methods, such as Surface Plasmon Resonance (SPR), can also be utilized for the detection and characterization of interactions involving Fuc(α1-2)Gal(β1-4)Glc. SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte. By immobilizing a lectin or antibody that specifically binds to Fuc(α1-2)Gal(β1-4)Glc on the sensor surface, its presence in a sample can be detected in real-time. This technique can provide valuable information on the kinetics and affinity of such interactions.

Purity Assessment Methodologies for Synthetic and Bioproduced Fuc(a1-2)Gal(b1-4)Glc

The purity of this compound, also known as 2'-Fucosyllactose (2'-FL), is a critical parameter that ensures its quality and consistency, whether it is produced through chemical synthesis or biotechnological fermentation. mdpi.comnih.gov The production processes can result in a variety of impurities, including unreacted starting materials, isomers (such as 3-Fucosyllactose), and other oligosaccharides or side products from microbial metabolism. researchgate.netresearchgate.net Therefore, robust and validated analytical techniques are essential for the characterization, quantification, and purity assessment of the final 2'-FL product. A range of methodologies, from high-resolution chromatography to spectroscopic techniques, are employed to meet these analytical demands.

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of 2'-FL from complex matrices. The choice of method often depends on the sample matrix and the specific analytical goal, such as quantification in a food product or purity assessment of a bulk ingredient.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method widely used for the analysis of carbohydrates, including 2'-FL. lcms.cz This technique separates oligosaccharides based on their charge at high pH, and the pulsed amperometric detector allows for direct detection without the need for derivatization.

A significant challenge in the analysis of 2'-FL, particularly in infant formula or milk products, is its separation from lactose, which is typically present in much higher concentrations. esciencepress.netesciencepress.net Specific elution protocols have been developed to enhance the resolution between the 2'-FL and lactose peaks, enabling accurate quantification. esciencepress.net For instance, modifying the eluent composition and gradient can significantly expand the elution time between these two saccharides. esciencepress.netesciencepress.net The method is validated for linearity, accuracy, and sensitivity, with a low limit of detection (LOD) and quantification (LOQ). esciencepress.net

Table 1: HPAEC-PAD Method Validation for 2'-FL Quantification

| Parameter | Reported Value | Reference |

|---|---|---|

| Linearity (R) | 0.99951 | esciencepress.net |

| Limit of Detection (LOD) | 0.43 µg/mL | esciencepress.net |

| Limit of Quantitation (LOQ) | 1.75 µg/mL | esciencepress.net |

| Accuracy (Recovery) | 93.9% to 101.8% | esciencepress.net |

| Column | Dionex™ CarboPac PA-100 (4 x 250 mm) | esciencepress.net |

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

HPLC with refractive index detection (HPLC-RI) provides a robust and readily applicable method for quantifying 2'-FL in various food matrices. nih.gov This technique is particularly useful for quality control in food production. researchgate.net The method typically involves hydrophilic interaction liquid chromatography (HILIC) for separation. Sample preparation is often straightforward, involving dispersion and extraction. researchgate.net Validation studies have demonstrated high linearity and accuracy for this method across a range of concentrations. researchgate.netnih.gov

Table 2: HPLC-RI Method Performance for 2'-FL Quantification

| Parameter | Matrix | Reported Value | Reference |

|---|---|---|---|

| Linearity (R²) | Aqueous Standard | > 0.9995 | researchgate.net |

| Concentration Range | Aqueous Standard | 0.2 to 12 mg/mL | researchgate.net |

| Recovery | Various Foods | 88% to 105% | researchgate.net |

| Limit of Detection (LOD) | Whole Milk | 0.1 mg/mL | researchgate.netnih.gov |

| Infant Formula | 0.6 mg/g | researchgate.netnih.gov |

Spectroscopic and Spectrometric Techniques

Spectroscopic methods are invaluable for the structural confirmation and purity assessment of newly synthesized or isolated 2'-FL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of oligosaccharides. nih.govbohrium.com For synthetic 2'-FL, ¹H and ¹³C NMR are used to confirm the identity and anomeric configuration of the sugar residues and the interglycosidic linkages. researchgate.net In purity analysis, the NMR spectrum is examined for any additional signals that could be attributed to impurities. A clean spectrum where all signals are accounted for indicates high purity. researchgate.net

More recently, quantitative NMR (qNMR) methods have been developed for determining 2'-FL in complex food matrices. nih.gov This approach can overcome challenges like overlapping spectra from impurities by using deconvolution algorithms, offering a high-throughput alternative with simple sample preparation. nih.gov

Table 3: Quantitative NMR (qNMR) Method Validation for 2'-FL Determination

| Parameter | Reported Value | Reference |

|---|---|---|

| Precision (RSD%) | 0.5 - 1.9% | nih.gov |

| Trueness (Bias%) | 1.9 - 8.2% | nih.gov |

| Recovery | 90.5 - 106.6% | nih.gov |

| Limit of Quantitation (LOQ) | 0.10 mg/mL | nih.gov |

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to accurately determine the molecular weight of 2'-FL, serving as a confirmatory test for its identity and purity. researchgate.net When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective quantitative tool. nih.govrsc.org Using a triple-quadrupole mass spectrometer with a multiple reaction monitoring (MRM) method allows for precise quantification of 2'-FL, even at very low concentrations in complex biological samples like human milk. nih.govx-mol.net

Enzymatic Methods

For high-throughput analysis, particularly for screening large numbers of samples from fermentation broths or for quality control, simple enzymatic methods have been developed. jmb.or.krskku.edu One such method involves a two-step process:

An α-L-fucosidase enzyme specifically cleaves the L-fucose residue from 2'-FL. jmb.or.krnih.gov

The released L-fucose is then oxidized by L-fucose dehydrogenase, which concurrently reduces NADP+ to NADPH. The amount of NADPH produced, measured spectrophotometrically, is directly proportional to the initial concentration of 2'-FL. jmb.or.krnih.gov

This microplate-based assay is rapid, enabling the measurement of up to 5 g/L of 2'-FL in under an hour, making it highly suitable for process monitoring in bioproduction. jmb.or.krnih.gov

Interactions of Fuc A1 2 Gal B1 4 Glc with Biological Entities

Fuc(α1-2)Gal(β1-4)Glc Interactions with Host Receptors and Lectins

Fuc(α1-2)Gal(β1-4)Glc engages with a variety of host lectins, which are carbohydrate-binding proteins, initiating cellular responses. These interactions are characterized by specific affinities and competitive binding dynamics, particularly with receptors on immune cells.

Research has confirmed that Fuc(α1-2)Gal(β1-4)Glc is a specific ligand for the C-type lectin receptor DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin), which is expressed on dendritic cells. nih.govbiorxiv.orgresearchgate.netbiorxiv.org Glycan microarray studies have demonstrated that among many C-type lectins and Siglecs expressed by dendritic cells, DC-SIGN shows robust and specific binding to fucosylated human milk glycans, including Fuc(α1-2)Gal(β1-4)Glc. nih.gov

The binding affinity has been quantified, with studies reporting an approximate half-maximal inhibitory concentration (IC50) of Fuc(α1-2)Gal(β1-4)Glc for DC-SIGN at around 1 mM. nih.gov This concentration is within the physiological range of Fuc(α1-2)Gal(β1-4)Glc found in human milk, suggesting the biological relevance of this interaction. nih.gov Molecular dynamics simulations provide insight into the binding mechanism, indicating that Fuc(α1-2)Gal(β1-4)Glc exists in a preorganized bioactive conformation that is retained upon binding to DC-SIGN. nih.govresearchgate.netmdpi.com This pre-existing conformation results in a lower entropic penalty upon binding, which may contribute to a stronger binding affinity compared to more flexible ligands. nih.govbiorxiv.orgresearchgate.netmdpi.com Notably, this specific interaction was not observed with Langerin, another C-type lectin that is structurally similar to DC-SIGN, highlighting the specificity of Fuc(α1-2)Gal(β1-4)Glc for DC-SIGN. nih.govbiorxiv.orgresearchgate.netmdpi.com

Binding Affinity of Fuc(α1-2)Gal(β1-4)Glc to DC-SIGN

| Ligand | Receptor | Measured Affinity (IC50) | Reference |

|---|---|---|---|

| Fuc(α1-2)Gal(β1-4)Glc (2'-FL) | DC-SIGN | ~1 mM | nih.gov |

DC-SIGN is known to recognize various fucosylated structures, including Lewis antigens such as Lewis b (Leb). biorxiv.orgmdpi.com Fuc(α1-2)Gal(β1-4)Glc has been shown to act as a competitive inhibitor for the binding of these ligands to DC-SIGN. Ligand-receptor competition assays have demonstrated that Fuc(α1-2)Gal(β1-4)Glc can inhibit the binding of DC-SIGN to Leb in a dose-dependent manner. nih.govresearchgate.netbiorxiv.orgmdpi.com